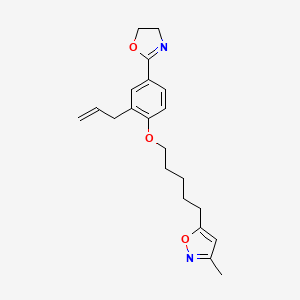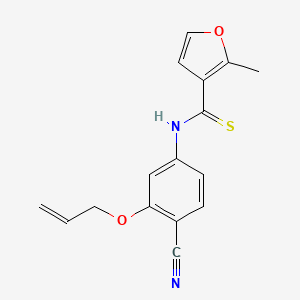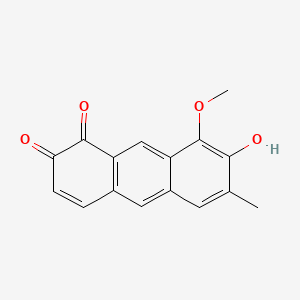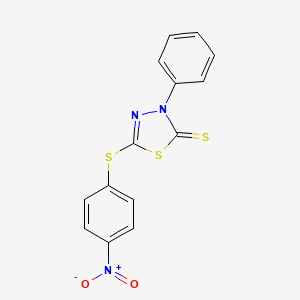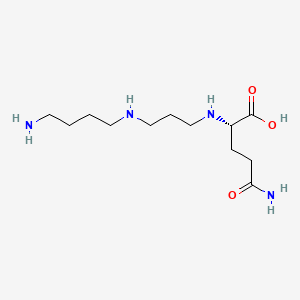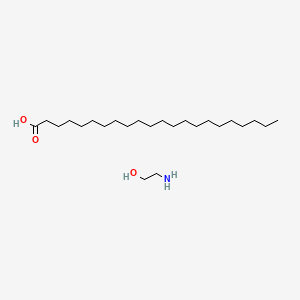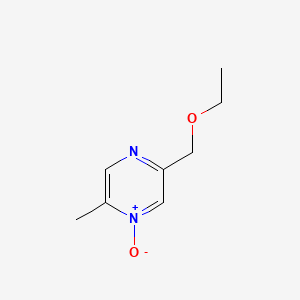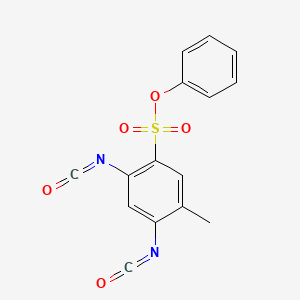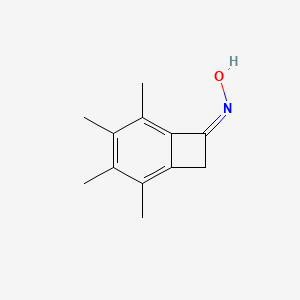
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetramethylbicyclo(420)octa-1,3,5-trien-7-one oxime is a complex organic compound with a unique bicyclic structure This compound is characterized by its four methyl groups attached to a bicyclo[420]octa-1,3,5-triene core, with an oxime functional group at the 7-one position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of methyl groups: The four methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Oxime formation: The final step involves the conversion of the ketone group at the 7-one position to an oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The methyl groups and the oxime functionality can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and reactivity make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime involves its interaction with molecular targets through its oxime and methyl groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one
- 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-ol
- 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-one
Uniqueness
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bicyclic core with multiple methyl groups and the oxime functionality sets it apart from other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6590-35-8 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
(NZ)-N-(2,3,4,5-tetramethyl-7-bicyclo[4.2.0]octa-1,3,5-trienylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13-14/h14H,5H2,1-4H3/b13-11- |
InChI-Schlüssel |
NWACZYDHOBNPSN-QBFSEMIESA-N |
Isomerische SMILES |
CC1=C(C(=C\2C(=C1C)C/C2=N/O)C)C |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)CC2=NO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



